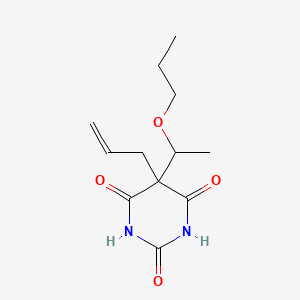
5-Allyl-5-(1-propoxyethyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-5-(1-propoxyethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Preparation Methods
The synthesis of 5-Allyl-5-(1-propoxyethyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with allyl bromide and 1-propoxyethyl bromide in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
5-Allyl-5-(1-propoxyethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl or propoxyethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Allyl-5-(1-propoxyethyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: This compound is used in biological studies to understand its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research on this compound includes its potential use as a sedative or hypnotic agent, similar to other barbiturates.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Allyl-5-(1-propoxyethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
Comparison with Similar Compounds
5-Allyl-5-(1-propoxyethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Secobarbital: Known for its use as a sedative and hypnotic agent.
Talbutal: Another barbiturate with similar pharmacological effects.
Phenobarbital: Widely used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Properties
CAS No. |
25651-43-8 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-prop-2-enyl-5-(1-propoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-4-6-12(8(3)18-7-5-2)9(15)13-11(17)14-10(12)16/h4,8H,1,5-7H2,2-3H3,(H2,13,14,15,16,17) |
InChI Key |
FGXQCNBTDFFLPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


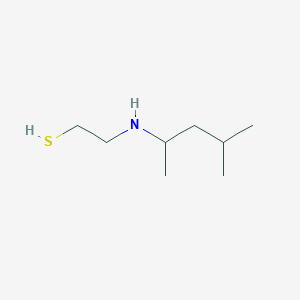
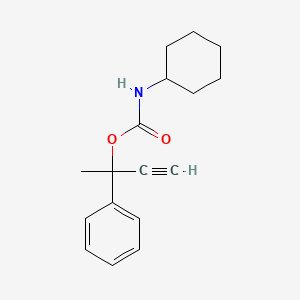
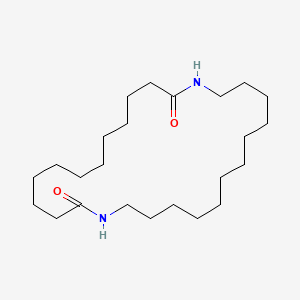

![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
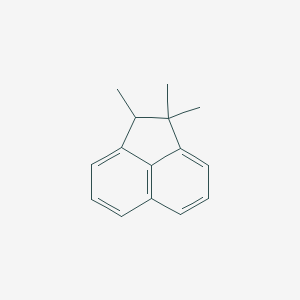
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)


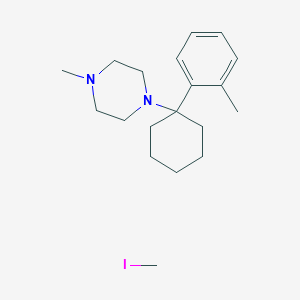
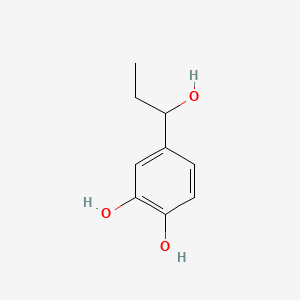

![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
